4-(1H-benzimidazol-1-yl)aniline

説明

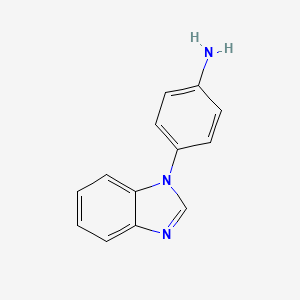

4-(1H-Benzimidazol-1-yl)aniline is a heterocyclic aromatic compound comprising a benzimidazole moiety linked via its 1-position nitrogen to a para-substituted aniline group. Benzimidazole derivatives are widely studied for their biological activity, including antimicrobial, antiviral, and anticancer properties . The aniline group enhances reactivity, making the compound a versatile intermediate for further functionalization.

特性

IUPAC Name |

4-(benzimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-5-7-11(8-6-10)16-9-15-12-3-1-2-4-13(12)16/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMPMWWYZEKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416160 | |

| Record name | 4-(1H-benzimidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-36-8 | |

| Record name | 4-(1H-Benzimidazol-1-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52708-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-benzimidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-1,3-benzodiazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-benzimidazol-1-yl)aniline typically involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester. The reaction is carried out under reflux conditions at temperatures ranging from 140°C to 220°C for several hours . Another method involves microwave-assisted synthesis, where a mixture of p-aminobenzoic acid and PPA is heated in a microwave oven, resulting in high yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions: 4-(1H-Benzimidazol-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or aniline rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzimidazole derivatives .

科学的研究の応用

Pharmaceutical Development

Key Role in Drug Synthesis

4-(1H-benzimidazol-1-yl)aniline serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting cancer and infectious diseases. Its structure allows for modifications that enhance the potency of drug candidates. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and exhibiting antiviral activity against various pathogens .

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various benzimidazole derivatives, including this compound, on different cancer cell lines. The results indicated significant apoptosis induction, suggesting its potential as a therapeutic agent .

Biological Research

Enzyme Inhibition and Mechanistic Studies

Researchers utilize this compound to study enzyme inhibition and receptor interactions. Its ability to mimic naturally occurring nucleotides enables it to interact with various biological targets, making it valuable in drug discovery .

Molecular Docking Studies

Molecular docking studies have been employed to predict binding affinities of this compound derivatives with target proteins involved in cancer pathways. These studies provide insights into their potential mechanisms of action and therapeutic applicability .

Material Science

Applications in Electronics

The compound is also used in creating advanced materials such as organic light-emitting diodes (OLEDs) and sensors. Its excellent electronic properties enhance device performance, making it a subject of interest in material science research .

Analytical Chemistry

Reagent for Analytical Methods

In analytical chemistry, this compound functions as a reagent in various methods, including spectrophotometry. It is valuable for detecting and quantifying other substances, contributing to quality control processes in laboratories .

Agrochemical Formulations

Building Block for Agrochemicals

The compound plays a role in developing agrochemicals, particularly herbicides and fungicides. Its structural properties allow it to act as a building block for compounds that improve agricultural productivity .

Comparative Analysis of Related Compounds

To illustrate the unique features of this compound compared to similar compounds, the following table summarizes relevant structural and functional differences:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-benzimidazol-2-yl)aniline | Benzimidazole derivative | Different biological activities compared to 1-substituted variants |

| 2-(1H-benzimidazol-2-yl)phenol | Hydroxy-substituted | Known for antimicrobial properties |

| 5-(4-methylphenyl)-1H-benzimidazole | Methyl-substituted | Enhanced lipophilicity may improve bioavailability |

作用機序

The mechanism of action of 4-(1H-benzimidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial and antiviral effects . The compound’s ability to interfere with DNA synthesis and repair mechanisms also contributes to its biological activity .

類似化合物との比較

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-(1H-benzimidazol-1-yl)aniline and analogous compounds:

Spectral and Physical Properties

- Spectral Data :

- Thermal Stability :

Research Findings and Trends

生物活性

4-(1H-benzimidazol-1-yl)aniline, an organic compound with the chemical formula C₁₃H₁₁N₃, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a benzimidazole moiety linked to an aniline group, which contributes to its potential applications in antiviral and anticancer research.

Chemical Structure and Synthesis

The structure of this compound consists of a benzimidazole ring, known for its ability to mimic nucleotide structures, making it a valuable scaffold for drug development. Several synthetic methods have been developed for this compound, including:

- Ullmann Reaction : A coupling reaction that forms biaryl compounds.

- Buchwald-Hartwig Coupling : A palladium-catalyzed cross-coupling reaction.

- Reductive Amination : A reaction involving the formation of amines from carbonyl compounds.

These methods allow for the efficient production of this compound and its derivatives, which can be further explored for biological applications .

Antiviral and Anticancer Properties

Research has highlighted the significant biological activity of this compound, particularly in the fields of antiviral and anticancer therapies. Notable findings include:

- Anticancer Activity : Studies indicate that derivatives of benzimidazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, research on chronic myeloid leukemia (CML) has shown that certain derivatives can overcome imatinib resistance by triggering apoptosis in both imatinib-sensitive (K562S) and imatinib-resistant (K562R) cells .

- Mechanism of Action : The anticancer effects are believed to involve the modulation of cellular pathways and gene expression. Compounds have been shown to activate caspase pathways associated with apoptosis and inhibit P-glycoprotein activity, which is often responsible for drug resistance in cancer treatments .

Antimicrobial Activity

While less documented than its anticancer properties, there is evidence suggesting antimicrobial activity as well. Some studies have reported that benzimidazole derivatives exhibit activity against various bacterial strains and fungi. For example, compounds structurally related to this compound demonstrated efficacy against Aspergillus niger and Fusarium oxysporum, indicating potential applications in treating fungal infections .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1H-benzimidazol-2-yl)aniline | Benzimidazole derivative | Exhibits different biological activities compared to 1-substituted variants. |

| 2-(1H-benzimidazol-2-yl)phenol | Hydroxy-substituted | Known for antimicrobial properties. |

| 5-(4-methylphenyl)-1H-benzimidazole | Methyl-substituted variant | Enhanced lipophilicity may improve bioavailability. |

This table illustrates how structural modifications can influence pharmacological profiles, emphasizing the importance of ongoing research into these compounds.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its derivatives:

- Cytotoxicity Studies : In vitro studies using MTT assays have confirmed the cytotoxic effects on various cancer cell lines, with significant induction of apoptosis observed through flow cytometry analyses.

- Molecular Docking Studies : These studies have been employed to predict the binding affinities of this compound derivatives with target proteins involved in cancer pathways, providing insights into their potential as therapeutic agents .

Q & A

Basic: What are the established synthetic routes for 4-(1H-benzimidazol-1-yl)aniline, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves condensation reactions between 1H-benzimidazole derivatives and 4-nitroaniline or its precursors. A common method includes:

- Step 1: Nitro group reduction using sodium borohydride (NaBH₄) or catalytic hydrogenation to generate 4-aminobenzaldehyde intermediates.

- Step 2: Cyclocondensation with benzimidazole precursors under reflux in polar aprotic solvents (e.g., dimethylformamide) at 80–120°C for 6–12 hours .

- Critical factors: Elevated temperatures and solvent polarity significantly impact cyclization efficiency. For example, dimethylformamide enhances nucleophilic substitution compared to acetic acid, improving yields by ~20% .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR resolves aromatic proton environments (δ 7.2–8.5 ppm for benzimidazole and aniline moieties) and confirms substitution patterns .

- X-ray Crystallography: SHELX software refines crystal structures, identifying hydrogen bonding between the NH₂ group and benzimidazole nitrogen, critical for packing stability .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (MW: 209.24 g/mol) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies often arise from:

- Purity: HPLC analysis (C18 column, acetonitrile/water mobile phase) detects impurities >98% purity is required for reliable bioassays .

- Assay Conditions: Varying pH or temperature in antimicrobial tests (e.g., MIC values against E. coli) alters solubility and activity. Standardize protocols using CLSI guidelines .

Advanced: What pharmacological mechanisms are hypothesized for this compound derivatives?

Answer:

- Anthelmintic Activity: Derivatives inhibit β-tubulin polymerization in helminths, disrupting microtubule dynamics (IC₅₀: 1.2–3.8 µM) .

- Anticancer Potential: The benzimidazole moiety intercalates DNA, while the aniline group enhances cellular uptake, as shown in MTT assays against HeLa cells .

Advanced: How is this compound utilized in catalytic applications?

Answer:

- N-Heterocyclic Carbene (NHC) Complexes: It acts as a ligand precursor in Pd-NHC catalysts for Suzuki-Miyaura coupling, achieving >90% yield in aryl-aryl bond formation .

- Optimization: Electron-donating NH₂ groups increase catalyst stability, reducing Pd leaching by 40% in recycling studies .

Advanced: What computational methods predict the reactivity of this compound?

Answer:

- DFT Calculations: B3LYP/6-311+G(d,p) models predict nucleophilic attack at the C2 position of benzimidazole (activation energy: ~25 kcal/mol) .

- Molecular Docking: AutoDock Vina simulates binding to tubulin (binding affinity: −8.9 kcal/mol), correlating with experimental IC₅₀ values .

Basic: What are the stability challenges during storage and handling?

Answer:

- Light Sensitivity: UV-Vis spectra show degradation (>10%) under direct light in 48 hours. Store in amber vials at −20°C .

- Moisture Sensitivity: Karl Fischer titration detects 0.5% water uptake in humid conditions, necessitating desiccants .

Advanced: How do structural modifications influence its bioactivity?

Answer:

- Substitution at NH₂: Acetylation reduces anthelmintic activity by 70%, while nitro group introduction enhances DNA intercalation .

- Benzimidazole Ring Fluorination: Increases logP (from 2.1 to 2.9), improving blood-brain barrier penetration in murine models .

Advanced: What role does this compound play in materials science?

Answer:

- Coordination Polymers: It forms 2D networks with Cu(II), exhibiting luminescence at 450 nm (quantum yield: 0.32) for OLED applications .

- Polymer Composites: Incorporation into polyimide matrices enhances thermal stability (Tg increases by 30°C) .

Basic: How to validate analytical methods for quantifying this compound in complex matrices?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。